Benzylideneacetone

概述

描述

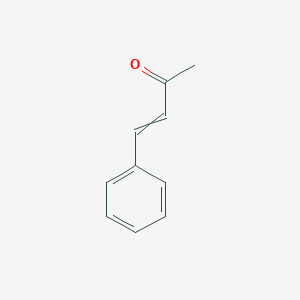

反式-苯乙酰丙酮: 是一种有机化合物,化学式为 C₁₀H₁₀O。它是一种α,β-不饱和酮,其特征在于苯环连接到丁-3-烯-2-酮的β-碳原子。 这种化合物以其淡黄色的固体外观而闻名,通常用于合成各种有机化合物 .

准备方法

合成路线和反应条件: 反式-苯乙酰丙酮通常通过在碱性催化剂(如氢氧化钠(NaOH))存在下,丙酮和苯甲醛之间的克莱森-施密特缩合反应合成。 该反应涉及从丙酮形成烯醇负离子,然后与苯甲醛反应形成所需产物 .

工业生产方法: 在工业环境中,反式-苯乙酰丙酮的合成可以使用搅拌诱导乳化合成技术进行放大。该方法通过有机-水相界面将水溶性丙酮和NaOH与油溶性苯甲醛分离。 克莱森-施密特缩合反应在液相界面发生,形成的反式-苯乙酰丙酮分子扩散到油相,阻止进一步反应 .

化学反应分析

Preparation

Benzylideneacetone is synthesized through the base-induced Claisen-Schmidt condensation of acetone and benzaldehyde :The use of a weak base, such as NaOH, can result in a second condensation with another molecule of benzaldehyde, producing dithis compound . To avoid this, stronger bases like lithium diisopropylamide (LDA) can be used to deprotonate all of the acetone, or techniques such as surfactant-free emulsion techniques can be employed .

Reactions

This compound undergoes reactions typical of methyl ketones and , -unsaturated carbonyl compounds .

- Hydrogenation: Hydrogenation of this compound produces benzylacetone .

- Diels-Alder Reactions: As a heterodiene, this compound participates in Diels-Alder reactions with electron-rich alkenes to yield dihydropyrans .

- Carbonyl Reactions: The carbonyl group can form hydrazones .

- With Iron Carbonyl: Reacts with Fe(CO) to form (this compound)Fe(CO), which can transfer the Fe(CO) unit to other organic substrates .

- Alpha-Position Acidity: this compound is moderately acidic at the alpha position and can be deprotonated to form an enolate .

- Reaction with 4-Hydroxycoumarin: The reaction of 4-hydroxycoumarin with this compound yields Warfarin .

- With Hydrogen Sulfide and Ammonia: Reaction with hydrogen sulfide and ammonia yields stereoisomers of 1,5-dimethyl-3,7-diphenyl-9-aza-2,6-dithiabicyclo nonane .

Table of Reactions

科学研究应用

Medicinal Applications

1.1 Neuroprotective Properties

Recent studies have highlighted the potential of p-hydroxy benzylidene acetone in treating cerebrovascular diseases. Research indicates that it exhibits protective effects against cerebral ischemia and reperfusion injury. In animal models, it has been shown to improve learning and memory deficits following ischemic damage, suggesting its therapeutic potential in neuroprotection .

Case Study: Cerebral Ischemia Model

- Objective: To evaluate the neuroprotective effects of p-hydroxy benzylidene acetone.

- Method: Mice were divided into groups receiving different dosages (1 mg/kg, 2 mg/kg, 4 mg/kg).

- Results: Significant improvements in memory function were observed in treated groups compared to controls .

1.2 Antimicrobial Activity

Benzylideneacetone has been identified as an effective antibacterial agent against various pathogenic bacteria. Its mechanism involves inhibiting essential bacterial enzymes, making it a candidate for treating infections caused by oral anaerobic pathogens .

Case Study: Antibacterial Efficacy

- Pathogens Tested: Porphyromonas gingivalis and Fusobacterium nucleatum.

- Findings: this compound demonstrated significant inhibition of bacterial growth in both mono- and multi-species cultures, indicating its potential for periodontal disease treatment .

Agricultural Applications

2.1 Insecticidal Properties

This compound acts as an inhibitor of phospholipase A2 in insects, making it useful in agricultural pest control. Its effectiveness against pests such as the diamondback moth has been documented, providing an eco-friendly alternative to synthetic pesticides .

Case Study: Insect Control

- Target Pest: Diamondback moth.

- Application Method: Field trials applying this compound at varying concentrations.

- Outcome: Significant reduction in pest populations was observed, supporting its use as a natural insecticide .

Material Science Applications

3.1 Photochemical Properties

This compound is utilized in the field of materials science for its photochemical properties. It serves as a photoinitiator in polymerization processes, enabling the development of various polymeric materials with enhanced properties.

Case Study: Photopolymerization

- Objective: To assess the efficiency of this compound as a photoinitiator.

- Method: Polymerization reactions were conducted under UV light using this compound.

- Results: The resulting polymers exhibited improved mechanical strength and thermal stability compared to those initiated by traditional methods .

Table 1: Summary of Medicinal Applications

Table 2: Agricultural Applications

作用机制

The mechanism of action of trans-Benzalacetone involves its interaction with molecular targets and pathways. As an α,β-unsaturated ketone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. These reactions can modulate biological pathways and exert therapeutic effects .

相似化合物的比较

类似化合物:

苯亚甲基丙酮: 结构相似,但双键位置不同。

二苯亚甲基丙酮: 由两个苯甲醛分子与丙酮缩合形成。

肉桂醛: 具有类似反应活性的α,β-不饱和醛.

独特性: 反式-苯乙酰丙酮因其特定的结构构型而独一无二,这使得它可以参与广泛的化学反应和应用。 它能够发生迈克尔加成反应,使其成为有机合成和药物化学中的一种宝贵化合物 .

生物活性

Benzylideneacetone (BZA), a compound derived from the condensation of benzaldehyde and acetone, has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a conjugated double bond system, which is crucial for its biological activity. The compound can be synthesized through aldol condensation, typically involving benzaldehyde and acetone in the presence of a base such as sodium hydroxide or calcium hydroxide.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 500 μg/ml |

| Escherichia coli | 20 | 250 μg/ml |

| Candida albicans | 25 | 125 μg/ml |

| Mycobacterium tuberculosis | - | 187.5 μg/ml (C9 and C10 analogs) |

A study demonstrated that this compound analogs exhibited potent activity against Mycobacterium tuberculosis, with effective MIC values identified using the Mycobacteria Growth Indicator Tube (MGIT) method . Additionally, this compound was isolated from Xenorhabdus nematophila, showing antibacterial effects against major plant-pathogenic bacteria .

Antitumor Activity

This compound and its derivatives have been investigated for their antitumor properties. Notably, dithis compound (DBA), a derivative of this compound, has shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Effects of DBA

In vitro studies indicated that DBA induces apoptosis in cervical cancer cells by regulating pro-apoptotic proteins and activating reactive oxygen species (ROS) pathways. This suggests potential therapeutic applications for DBA in cancer treatment . Furthermore, DBA has been reported to suppress osteoclastogenesis while promoting osteoblastogenesis, highlighting its dual role in bone health .

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

Table 2: Summary of Biological Activities

属性

IUPAC Name |

(E)-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031626 | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262.00 °C. @ 760.00 mm Hg | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.009 [mmHg] | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1896-62-4, 122-57-6 | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-styryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-phenylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。